molecular formula C14H16N2OS B14304525 6-Phenyl-3-(piperidin-1-yl)-1,4,2-oxathiazine CAS No. 121740-56-5

6-Phenyl-3-(piperidin-1-yl)-1,4,2-oxathiazine

Katalognummer: B14304525
CAS-Nummer: 121740-56-5
Molekulargewicht: 260.36 g/mol
InChI-Schlüssel: IMPXMFDVMSXEEA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Phenyl-3-(piperidin-1-yl)-1,4,2-oxathiazine is a heterocyclic compound that features a unique combination of a phenyl group, a piperidine ring, and an oxathiazine core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Phenyl-3-(piperidin-1-yl)-1,4,2-oxathiazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a phenyl-substituted thioamide with a piperidine derivative in the presence of an oxidizing agent. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for large-scale synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

6-Phenyl-3-(piperidin-1-yl)-1,4,2-oxathiazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can yield thiols or thioethers.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the oxathiazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and thioethers.

    Substitution: Various substituted oxathiazine derivatives.

Wissenschaftliche Forschungsanwendungen

6-Phenyl-3-(piperidin-1-yl)-1,4,2-oxathiazine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Wirkmechanismus

The mechanism of action of 6-Phenyl-3-(piperidin-1-yl)-1,4,2-oxathiazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application, but common targets include proteins involved in cell signaling or metabolic processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    6-Phenyl-3-(piperidin-1-ylcarbonyl)-1,2,3-triazolo[1,5-a]pyrazin-4(5H)-one: Another heterocyclic compound with a similar core structure but different functional groups.

    3-(Pyridin-4-yl)-1,2,4-triazines: Compounds with a triazine core that exhibit different biological activities.

Uniqueness

6-Phenyl-3-(piperidin-1-yl)-1,4,2-oxathiazine is unique due to its oxathiazine core, which imparts distinct chemical and biological properties

Eigenschaften

CAS-Nummer

121740-56-5

Molekularformel

C14H16N2OS

Molekulargewicht

260.36 g/mol

IUPAC-Name

6-phenyl-3-piperidin-1-yl-1,4,2-oxathiazine

InChI

InChI=1S/C14H16N2OS/c1-3-7-12(8-4-1)13-11-18-14(15-17-13)16-9-5-2-6-10-16/h1,3-4,7-8,11H,2,5-6,9-10H2

InChI-Schlüssel

IMPXMFDVMSXEEA-UHFFFAOYSA-N

Kanonische SMILES

C1CCN(CC1)C2=NOC(=CS2)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.